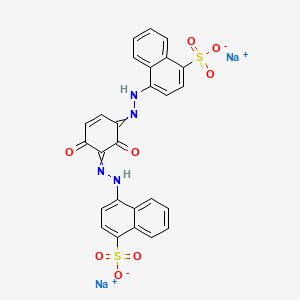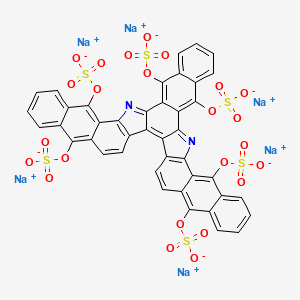
分散蓝3
描述
Disperse Blue 3 is a synthetic dye used primarily in the textile industry. It is known for its vibrant blue color and is commonly used to dye synthetic fibers such as polyester, nylon, and acrylic. The chemical structure of Disperse Blue 3 includes an anthraquinone backbone, which is responsible for its color properties .
科学研究应用
Disperse Blue 3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of dye chemistry and photochemistry.
Biology: The dye is employed in biological staining techniques to visualize cellular structures.
Medicine: Research has explored its potential use in medical diagnostics and imaging.
作用机制
Target of Action
Disperse Blue 3, also known as C.I. Disperse Blue 3 , is primarily used as a dye in textiles . It belongs to the class of anthraquinone dyes , which are characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The primary targets of Disperse Blue 3 are synthetic fibers such as nylon and polyester .
Mode of Action
The mode of action of Disperse Blue 3 involves its interaction with synthetic fibers. As a disperse dye, it is only slightly soluble in water . It is applied to the fabric in a fine dispersion and has a high affinity for these synthetic fibers . The dye molecules penetrate the fibers and bind to them, resulting in a color change .
Biochemical Pathways
It is known that the dyeing process involves the interaction of the dye with the synthetic fibers, leading to a change in the color of the fibers
Result of Action
The primary result of the action of Disperse Blue 3 is the coloration of synthetic fibers. The dye penetrates the fibers and binds to them, resulting in a change in color . It should be noted that disperse blue 3, like other disperse dyes, can be a source of water pollution . Additionally, Disperse Blue 3 has been associated with a higher than usual prevalence of textile dermatitis, indicating that people who are allergic to the dye may develop allergic symptoms when they wear clothes that have been colored with this dye .
Action Environment
The action of Disperse Blue 3 can be influenced by various environmental factors. For instance, the dyeing process can be affected by the temperature and pH of the dye bath, as well as the presence of other chemicals . Furthermore, the dye’s action, efficacy, and stability can be impacted by environmental conditions such as light and heat exposure . It’s also important to note that Disperse Blue 3 can be a source of environmental pollution, particularly water pollution .
生化分析
Biochemical Properties
The biochemical properties of Disperse Blue 3 are not well-studied. Like other anthraquinone dyes, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of Disperse Blue 3 .
Cellular Effects
It is known that anthraquinone dyes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that anthraquinone dyes can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that anthraquinone dyes can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that anthraquinone dyes can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that anthraquinone dyes can interact with various enzymes or cofactors .
Transport and Distribution
It is known that anthraquinone dyes can interact with various transporters or binding proteins .
Subcellular Localization
It is known that anthraquinone dyes can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Disperse Blue 3 is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 1-amino-4-bromoanthraquinone with ethanolamine under controlled conditions. This reaction results in the formation of 1-(2-hydroxyethylamino)-4-bromoanthraquinone, which is then further reacted with methylamine to produce Disperse Blue 3 .
Industrial Production Methods: In industrial settings, the production of Disperse Blue 3 involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The dye is then isolated, purified, and formulated into a powder or paste for commercial use .
化学反应分析
Types of Reactions: Disperse Blue 3 undergoes various chemical reactions, including:
Oxidation: The anthraquinone structure can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in certain dyeing processes.
Substitution: The amino groups in Disperse Blue 3 can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to achieve the leuco form.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction produces the leuco form of the dye .
相似化合物的比较
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Comparison: Disperse Blue 3 is unique due to its specific anthraquinone structure, which imparts distinct color properties and fastness characteristics. Compared to Disperse Blue 106 and Disperse Blue 124, Disperse Blue 3 has a different substitution pattern on the anthraquinone ring, leading to variations in dyeing performance and stability .
Disperse Blue 257, on the other hand, has different solubility properties, making it suitable for non-aqueous dyeing systems .
属性
IUPAC Name |
1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXFWUZKOOWWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015819 | |
| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey-black powder; [MSDSonline] | |
| Record name | C.I. Disperse Blue 3 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4089 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
86722-66-9, 2475-46-9 | |
| Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Blue 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086722669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse blue 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | C.I. Disperse Blue 3 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLUE 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X7KL92596 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. DISPERSE BLUE 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5533 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















